di((Z)-non-2-en-1-yl) 9-((4-(dimethylamino)butanoyl)oxy)heptadecanedioate
Overview
Description
Di((Z)-non-2-en-1-yl) 9-((4-(dimethylamino)butanoyl)oxy)heptadecanedioate is a useful research compound. Its molecular formula is C41H75NO6 and its molecular weight is 678.0 g/mol. The purity is usually 95%.
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Scientific Research Applications
Formation of Triafulvenes : It is used for forming triafulvenes, as discussed in the study titled "Push-Pull Triafulvenes from 1,1′-Oxy-di[2,3-bis(dimethylamino)cyclopropenylium] and 1-[Bis(dimethylamino)cyclopropenylio]pyridinium Salts" by Hans‐Martin Weber and G. Maas (1988) (Weber & Maas, 1988).
Intermediate in Synthesis of Heterocycles : It serves as a potential intermediate for the metal-free preparation of polysubstituted five- and six-membered heterocycles, as described in "A simple synthesis of dimethyl 2-[(Z)-3-amino-1-oxo-1-(substituted)but-2-en-2-yl]fumarates: potential intermediates in the synthesis of polysubstituted five- and six-membered heterocycles" by Rok Šinkovec et al. (2016) (Šinkovec et al., 2016).
Synthesis of Pyrimidine, Pyrazole, and Isoxazole : It can be used to synthesize pyrimidine, pyrazole, and isoxazole, as indicated in "Transformations of (Z)-2-benzoylamino-4-dimethylamino-2-oxo-3-butene and (E)-3-benzoylamino-4-cyano-2-oxo-3-butene into pyrimidine, pyrazole and isoxazole derivatives" by Urška Bratušek et al. (2003) (Bratušek et al., 2003).
Pharmaceutical Applications : The compound has shown potential in various pharmaceutical applications. For instance, certain Z compounds exhibit analgesic-potentiating efficacies, diuretic activity, respiratory stimulant, and anesthetic effects, as reported in "Analgesic-potentiating and diuretic effects of 1-dimethylamino-3-cyano-3-phenyl-4-methyl-hexane HCl (Z-4) and 1-dimethylamino-2-phenyl-3-methyl-pentane HCl (Z-134)" by J. Y. Chen (1956) (Chen, 1956).
Optical Device Applications : It has potential for optical device applications such as optical limiters, due to its switchover from saturable to reverse saturable absorption with increased excitation intensity, as found in "Synthesis and nonlinear optical absorption of novel chalcone derivative compounds" by K. Rahulan et al. (2014) (Rahulan et al., 2014).
properties
IUPAC Name |
bis[(Z)-non-2-enyl] 9-[4-(dimethylamino)butanoyloxy]heptadecanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H75NO6/c1-5-7-9-11-13-21-27-36-46-39(43)32-25-19-15-17-23-30-38(48-41(45)34-29-35-42(3)4)31-24-18-16-20-26-33-40(44)47-37-28-22-14-12-10-8-6-2/h21-22,27-28,38H,5-20,23-26,29-37H2,1-4H3/b27-21-,28-22- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNMJYUPWDTKJB-ZDSKVHJSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCOC(=O)CCCCCCCC(CCCCCCCC(=O)OCC=CCCCCCC)OC(=O)CCCN(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\COC(=O)CCCCCCCC(OC(=O)CCCN(C)C)CCCCCCCC(=O)OC/C=C\CCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H75NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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